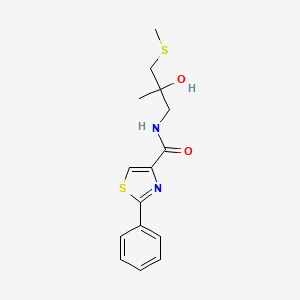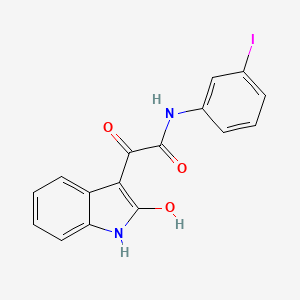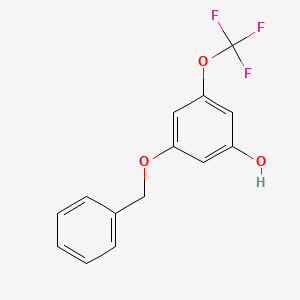
3-(Benzyloxy)-5-(trifluoromethoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(Benzyloxy)-5-(trifluoromethoxy)phenol” contains a phenol group, a benzyloxy group, and a trifluoromethoxy group . Phenols are aromatic compounds with a hydroxyl group directly bonded to the aromatic ring. The benzyloxy group is an ether group attached to a benzyl group, and the trifluoromethoxy group is an ether group where the hydrogen atoms of the methoxy group are replaced by fluorine atoms .
Molecular Structure Analysis
The molecular structure of “3-(Benzyloxy)-5-(trifluoromethoxy)phenol” would consist of a phenol ring with a benzyloxy group and a trifluoromethoxy group attached to it. The exact positions of these groups on the phenol ring would depend on the specific synthesis method used .Chemical Reactions Analysis
Phenols are very reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group . They can also undergo oxidation reactions to form quinones .Wissenschaftliche Forschungsanwendungen
Synthesis and Spectroelectrochemical Properties
The compound 3-(Benzyloxy)-5-(trifluoromethoxy)phenol is a precursor in the synthesis of novel compounds with potential applications in electrochemical technologies. For instance, its derivatives have been investigated for their electrochemical and spectroelectrochemical properties. In a study by Aktaş Kamiloğlu et al. (2018), novel phthalocyanines bearing 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol were synthesized and characterized for their potential in electrochemical applications. These phthalocyanines demonstrated significant electrochemical and spectroelectrochemical behavior, suggesting their applicability in fields like organic electronics and sensing technologies (Aktaş Kamiloğlu et al., 2018).
Chemical Reactions and Modifications
The reactivity of compounds containing the trifluoromethoxy group, such as 3-(Benzyloxy)-5-(trifluoromethoxy)phenol, has been explored in various chemical reactions. Ansink and Cerfontain (2010) studied the reactions of benzene derivatives with sulfur trioxide, highlighting the chemical behavior of trifluoromethoxy-substituted phenols. These reactions produce sulfonated derivatives, indicating the potential for creating functionalized materials or intermediates for further chemical synthesis (Ansink & Cerfontain, 2010).
Photocatalytic Applications
The photocatalytic capabilities of materials derived from 3-(Benzyloxy)-5-(trifluoromethoxy)phenol could be significant for organic synthesis. Zhou et al. (2022) discussed the synthetic potential of a related material, showcasing its role as a metal-free and recyclable photocatalyst for sequential functionalization of C(sp2)-H bonds. This application underscores the importance of such compounds in sustainable chemistry, providing a pathway to synthesize functionalized molecules under mild conditions, further highlighting the broader applicability of 3-(Benzyloxy)-5-(trifluoromethoxy)phenol derivatives in green chemistry and photocatalysis (Zhou et al., 2022).
Material Science and Polymer Chemistry
In material science and polymer chemistry, derivatives of 3-(Benzyloxy)-5-(trifluoromethoxy)phenol serve as monomers or intermediates for producing advanced materials. For example, the synthesis of polycarbonate diol catalyzed by metal-organic frameworks showcases how these derivatives contribute to the development of new polymeric materials with enhanced properties. Such applications demonstrate the compound's relevance in creating high-performance materials suitable for a variety of industrial applications (Wang et al., 2011).
Wirkmechanismus
Target of Action
It’s known that phenolic compounds often interact with proteins and enzymes, altering their function .
Mode of Action
Phenolic compounds generally exert their effects by interacting with proteins and enzymes, potentially altering their structure and function .
Biochemical Pathways
Phenolic compounds can influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
They are metabolized primarily in the liver and excreted via the kidneys .
Result of Action
Phenolic compounds can have various effects at the molecular and cellular level, depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Benzyloxy)-5-(trifluoromethoxy)phenol. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and activity .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “3-(Benzyloxy)-5-(trifluoromethoxy)phenol” would depend on its specific properties and potential applications. Phenolic compounds have a wide range of uses in fields like medicine, agriculture, and materials science, so there could be many possible directions for future research .
Eigenschaften
IUPAC Name |
3-phenylmethoxy-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O3/c15-14(16,17)20-13-7-11(18)6-12(8-13)19-9-10-4-2-1-3-5-10/h1-8,18H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPATPFGRIYDFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-5-(trifluoromethoxy)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2804709.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2804710.png)
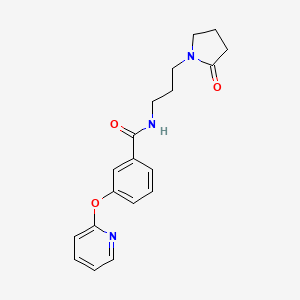
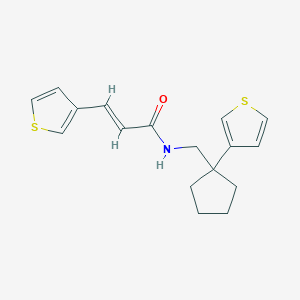
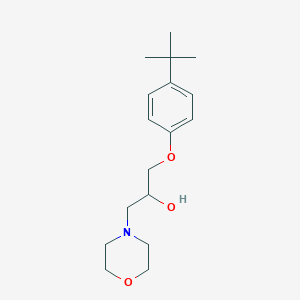
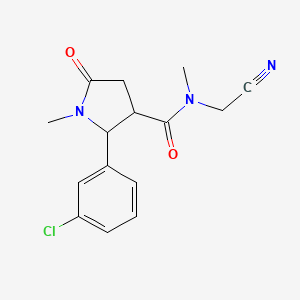
![N-(1-cyanocyclohexyl)-2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2804717.png)

![4-(azepan-1-ylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2804720.png)
